molecular formula C13H22BrNO3 B6230062 tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate CAS No. 1229357-99-6

tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Cat. No. B6230062
CAS RN: 1229357-99-6
M. Wt: 320.2
InChI Key:
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Description

“tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate” is a chemical compound with the molecular formula C13H22BrNO3 . It has a molecular weight of 320.22 .


Physical And Chemical Properties Analysis

“tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate” has a molecular weight of 320.22 . Other physical and chemical properties such as boiling point, melting point, and density were not found in the sources I accessed.

Safety and Hazards

The safety and hazards associated with “tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate” are not specified in the sources I found .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate involves the reaction of tert-butyl 2-(piperidin-1-yl)acetate with bromoacetyl bromide followed by hydrolysis and decarboxylation.", "Starting Materials": [ "tert-butyl 2-(piperidin-1-yl)acetate", "bromoacetyl bromide", "sodium hydroxide", "water", "ethyl acetate", "sodium bicarbonate", "magnesium sulfate", "concentrated hydrochloric acid", "sodium chloride", "sodium carbonate", "methanol" ], "Reaction": [ "tert-butyl 2-(piperidin-1-yl)acetate is reacted with bromoacetyl bromide in the presence of triethylamine and dichloromethane to form tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate", "the reaction mixture is then quenched with water and extracted with ethyl acetate", "the organic layer is washed with sodium bicarbonate solution and dried over magnesium sulfate", "the solvent is removed under reduced pressure to obtain tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate as a yellow oil", "the crude product is dissolved in methanol and treated with concentrated hydrochloric acid to hydrolyze the ester group", "the resulting solution is stirred at room temperature for several hours and then concentrated under reduced pressure", "the residue is dissolved in water and extracted with ethyl acetate", "the organic layer is washed with saturated sodium chloride solution and dried over magnesium sulfate", "the solvent is removed under reduced pressure to obtain the carboxylic acid intermediate", "the carboxylic acid intermediate is dissolved in methanol and treated with sodium carbonate to decarboxylate and form tert-butyl 2-(3-bromo-2-oxopropyl)piperidine", "the resulting solution is stirred at room temperature for several hours and then concentrated under reduced pressure", "the residue is dissolved in ethyl acetate and washed with water", "the organic layer is dried over magnesium sulfate and the solvent is removed under reduced pressure to obtain the final product as a white solid" ] }

CAS RN

1229357-99-6

Product Name

tert-butyl 2-(3-bromo-2-oxopropyl)piperidine-1-carboxylate

Molecular Formula

C13H22BrNO3

Molecular Weight

320.2

Purity

95

Origin of Product

United States

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